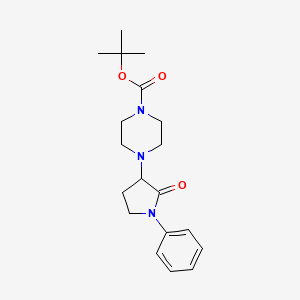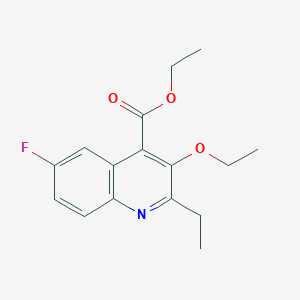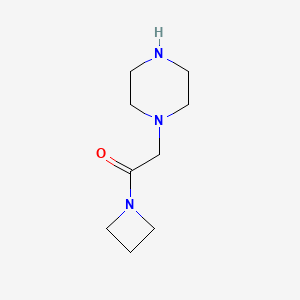
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone is a compound that features both azetidine and piperazine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while piperazine is a six-membered nitrogen-containing heterocycle. These structures are significant in medicinal chemistry due to their unique properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-2-piperazin-1-ylethanone can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the azetidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-piperazin-1-ylethanone involves its interaction with specific molecular targets. The azetidine and piperazine rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-substituted-3-chloro-2-azetidinone derivatives: These compounds also contain azetidine rings and have been studied for their anticonvulsant activities.
Azetidine carboxylic acids: These are important scaffolds in medicinal chemistry and are used to synthesize various biologically active compounds.
Uniqueness
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone is unique due to the combination of azetidine and piperazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
1-(azetidin-1-yl)-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C9H17N3O/c13-9(12-4-1-5-12)8-11-6-2-10-3-7-11/h10H,1-8H2 |
Clé InChI |
XYGDIALBNIKJBP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=O)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





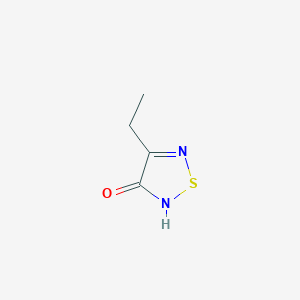
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
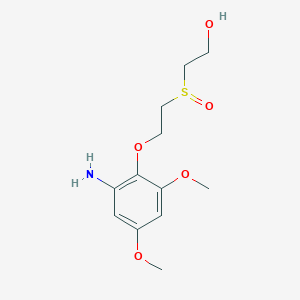
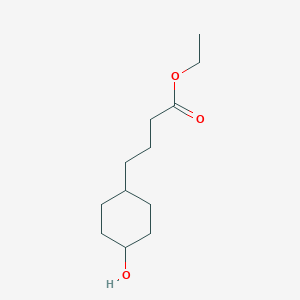
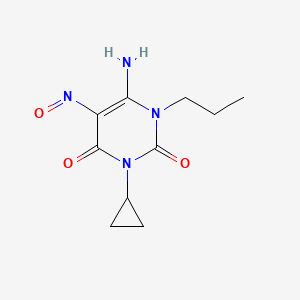
![3-Pyridin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884277.png)
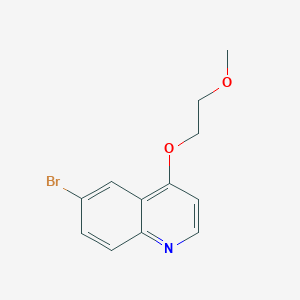
![[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13884294.png)

